N-Adamantan-2-yl-2-chloro-nicotinamide
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Description
“N-Adamantan-2-yl-2-chloro-nicotinamide” is a chemical compound with the molecular formula C16H19ClN2O and a molecular weight of 290.79 . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H19ClN2O/c17-14-13 (2-1-3-18-14)15 (20)19-16-7-10-4-11 (8-16)6-12 (5-10)9-16/h1-3,10-12H,4-9H2, (H,19,20) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 290.79 . The InChI code for this compound is 1S/C16H19ClN2O/c17-14-13 (2-1-3-18-14)15 (20)19-16-7-10-4-11 (8-16)6-12 (5-10)9-16/h1-3,10-12H,4-9H2, (H,19,20) .Scientific Research Applications
Chemical Reactions and Synthesis
N-Adamantan-2-yl-2-chloro-nicotinamide is related to compounds that have been studied for various chemical reactions and synthetic applications. For instance, nicotinamide N-oxide reacts with 1-adamantanethiol yielding a mixture of nicotinamides and nicotino-nitriles, showcasing the reactivity of similar compounds in chemical synthesis (Prachayasittikul & Bauer, 1985).
Antimicrobial and Anti-Proliferative Activities
Compounds structurally similar to this compound, such as 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds exhibited significant activity against various bacterial strains and human tumor cell lines (Al-Mutairi et al., 2019).
Herbicidal Activity
N-(arylmethoxy)-2-chloronicotinamides, which share a structural similarity with this compound, have shown promising herbicidal activity against certain plant species. These findings indicate potential agricultural applications of related compounds (Yu et al., 2021).
Noncovalent Interactions in Crystal Structures
The study of noncovalent interactions in crystal structures of compounds like this compound helps in understanding molecular interactions and stability. Such studies provide insights into the molecular arrangement and potential applications in material science (El-Emam et al., 2020).
Inhibition of Glucosylceramide Metabolism
Adamantan-1-yl-methoxy-functionalized derivatives have been developed as selective inhibitors of glucosylceramide metabolism. This research is relevant to the treatment of diseases like Gaucher disease, indicating the therapeutic potential of structurally related compounds (Wennekes et al., 2007).
Anti-Dengue Virus Activity
N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives have been synthesized and evaluated for anti-Dengue virus activity, demonstrating the antiviral potential of adamantane derivatives (Joubert et al., 2018).
Antiarrhythmic Activity
N-adamantane derivatives, specifically N-[2-(adamant-2-yl)-aminocarbonylmethyl]-N′-(dialkylamino) alkylnitrobenzamides, have shown marked antiarrhythmic activity, indicating the significance of such compounds in cardiovascular therapeutic research (Avdyunina et al., 2019).
P2X7 Antagonist in Pain and Inflammation Models
Studies on N-(adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist, show its potential in treating pain and inflammation, suggesting related compounds could be valuable in pain management (Broom et al., 2008).
Properties
IUPAC Name |
N-(2-adamantyl)-2-chloropyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c17-15-13(2-1-3-18-15)16(20)19-14-11-5-9-4-10(7-11)8-12(14)6-9/h1-3,9-12,14H,4-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCQLAMCNIKTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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